N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate
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Overview
Description
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate is a chemical compound with the molecular formula C8H15NO4S. It is a derivative of cysteine, an amino acid, and is characterized by the presence of an acetyl group and a hydroxypropyl group attached to the sulfur atom of cysteine. This compound is often used in biochemical research and has various applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate typically involves the acetylation of cysteine followed by the introduction of the hydroxypropyl group. One common method involves the reaction of cysteine with acetic anhydride to form N-acetylcysteine. This intermediate is then reacted with 2-chloropropanol under basic conditions to introduce the hydroxypropyl group, resulting in the formation of N-Acetyl-S-(2-hydroxypropyl)cysteine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the thiol group.
Substitution: The hydroxypropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Regenerated thiol group.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in studies of protein structure and function, particularly in the context of thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in detoxification processes.
Industry: Utilized in the production of various chemicals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate involves its ability to interact with thiol groups in proteins and other biomolecules. The compound can undergo thiol-disulfide exchange reactions, which play a crucial role in maintaining the redox balance within cells. Additionally, its antioxidant properties help in scavenging free radicals and protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
N-Acetylcysteine: A closely related compound with similar antioxidant properties but lacking the hydroxypropyl group.
S-(2-Hydroxypropyl)cysteine: Similar structure but without the acetyl group.
N-Acetyl-S-(carbamoylethyl)-L-cysteine: Another derivative of cysteine with different substituents.
Uniqueness
N-Acetyl-S-(2-hydroxypropyl)cysteine, dihydrate is unique due to the presence of both the acetyl and hydroxypropyl groups, which confer distinct chemical and biological properties. These modifications enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H19NO6S |
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Molecular Weight |
257.31 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxypropylsulfanyl)propanoic acid;dihydrate |
InChI |
InChI=1S/C8H15NO4S.2H2O/c1-5(10)3-14-4-7(8(12)13)9-6(2)11;;/h5,7,10H,3-4H2,1-2H3,(H,9,11)(H,12,13);2*1H2/t5?,7-;;/m0../s1 |
InChI Key |
IBLFCSKITPAWBF-OVEMJYDDSA-N |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)NC(=O)C)O.O.O |
Canonical SMILES |
CC(CSCC(C(=O)O)NC(=O)C)O.O.O |
Origin of Product |
United States |
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